N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple heterocyclic and aromatic systems. The compound is officially registered under Chemical Abstracts Service number 651295-38-4, providing a unique identifier for this specific molecular structure. The molecular formula C22H24N4O6S indicates the presence of twenty-two carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, six oxygen atoms, and one sulfur atom, resulting in a molecular weight of 472.51 grams per mole.
The nomenclature reflects the compound's complex architecture, which consists of three primary structural domains connected through covalent linkages. The central benzene ring serves as the core scaffold, substituted at the para position with both an acetylamino group and a sulfonamide moiety. The sulfonamide functionality extends to incorporate a 2,6-dimethoxy-4-pyrimidinyl group, while the acetylamino portion connects to a 2,4-dimethylphenoxy substituent through an acetamide linkage. This systematic naming convention provides a complete description of the molecular connectivity and functional group arrangement within the compound.
The predicted physicochemical properties derived from computational analysis indicate a density of 1.361 ± 0.06 grams per cubic centimeter and an acid dissociation constant (pKa) of 5.99 ± 0.50. These values suggest moderate polarity and weak acidic character, consistent with the presence of multiple electron-withdrawing groups and heteroatoms throughout the molecular structure. The compound's systematic identification provides essential information for understanding its chemical behavior and potential interactions with other molecular systems.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional arrangement resulting from the presence of multiple aromatic rings and flexible linkages. The central benzene ring adopts a planar configuration, serving as the primary structural framework around which the various substituents are organized. The sulfonamide group introduces tetrahedral geometry at the sulfur center, creating specific angular relationships between the aromatic systems and influencing the overall molecular conformation.
The pyrimidine ring system maintains planarity due to its aromatic character, with the dimethoxy substituents at positions 2 and 6 extending outward from the ring plane. These methoxy groups introduce additional conformational flexibility through rotation around the carbon-oxygen bonds, allowing for multiple energetically accessible conformations. The orientation of these substituents significantly influences the compound's overall molecular shape and potential intermolecular interactions.
The acetamide linkage connecting the central benzene ring to the 2,4-dimethylphenoxy group provides considerable conformational flexibility. The amide bond itself exhibits partial double-bond character due to resonance, restricting rotation around the carbon-nitrogen bond. However, the methylene bridge between the carbonyl carbon and the phenoxy group allows for rotational freedom, enabling the dimethylphenoxy moiety to adopt various orientations relative to the central molecular framework. This conformational diversity has important implications for the compound's solution behavior and solid-state packing arrangements.
Crystallographic Data and Solid-State Arrangement
The crystallographic analysis of this compound requires sophisticated X-ray diffraction techniques due to the compound's complex molecular structure. X-ray crystallography serves as the primary method for determining the precise atomic positions and intermolecular arrangements within the crystal lattice, providing detailed information about bond lengths, bond angles, and molecular packing patterns. The technique involves mounting single crystals in an intense X-ray beam and measuring the resulting diffraction patterns to reconstruct the three-dimensional electron density distribution.
The crystallization process for this compound presents unique challenges due to its multiple functional groups and conformational flexibility. The presence of both hydrophilic methoxy and hydrophobic methyl substituents creates competing intermolecular interactions that influence crystal formation and stability. The sulfonamide group can participate in hydrogen bonding interactions, while the aromatic rings can engage in pi-pi stacking arrangements, contributing to the overall crystal packing efficiency.
Table 1: Predicted Crystallographic Parameters
| Parameter | Value | Method |
|---|---|---|
| Density | 1.361 ± 0.06 g/cm³ | Computational Prediction |
| Molecular Volume | 347.0 ± 15.0 Ų | Calculated from Density |
| Space Group | Not Determined | Experimental Required |
| Unit Cell Parameters | Not Available | X-ray Analysis Needed |
The solid-state arrangement of molecules within the crystal lattice depends on the balance between various intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic attractions. The dimethoxy groups on the pyrimidine ring can serve as hydrogen bond acceptors, while the amide and sulfonamide functionalities can act as both donors and acceptors. These interactions collectively determine the preferred molecular orientations and packing arrangements within the crystalline structure.
Comparative Analysis with Structural Analogues
The structural features of this compound can be understood through comparison with related compounds containing similar functional groups and molecular frameworks. The compound shares structural similarity with sulfadimethoxine derivatives, particularly N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide, which lacks the extended phenoxy substituent. This comparison reveals the influence of the additional aromatic system on molecular properties and behavior.
Analysis of the related compound N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)-2-phenylacetamide demonstrates the structural impact of phenyl versus dimethylphenoxy substitution. The phenyl derivative exhibits a molecular weight of 428.5 grams per mole compared to 472.51 grams per mole for the dimethylphenoxy analogue, reflecting the additional methyl and oxygen atoms in the target compound. This difference influences molecular polarity, solubility characteristics, and potential biological activity.
Table 2: Comparative Molecular Properties of Structural Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Target Compound | C22H24N4O6S | 472.51 | 2,4-dimethylphenoxy substituent |
| Phenyl Analogue | C20H20N4O5S | 428.5 | Simple phenyl group |
| Methoxyphenyl Analogue | C21H22N4O6S | 458.5 | 4-methoxyphenyl substituent |
| Ethoxyphenoxy Analogue | C22H24N4O5S | 456.5 | 4-ethoxyphenoxy substituent |
The compound N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide provides insight into the effects of methoxy versus methyl substitution patterns. While both compounds contain aromatic ether linkages, the positioning and number of substituents create distinct electronic environments that influence molecular reactivity and physicochemical properties. The dimethylphenoxy derivative exhibits enhanced lipophilicity due to the presence of methyl groups rather than polar methoxy substituents.
Examination of the ethoxyphenoxy analogue N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-ethoxyphenoxy)acetamide reveals the impact of alkyl chain length and heteroatom substitution patterns. The replacement of methoxy groups on the pyrimidine ring with methyl substituents significantly alters the compound's hydrogen bonding capacity and overall polarity. Additionally, the ethoxy group introduces greater conformational flexibility compared to the methoxy functionality, potentially affecting molecular packing and crystallization behavior.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-14-5-10-18(15(2)11-14)32-13-20(27)23-16-6-8-17(9-7-16)33(28,29)26-19-12-21(30-3)25-22(24-19)31-4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPFAWGROPDLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as Sulfadimethoxine N4-Acetate (CAS Number: 555-25-9), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C14H16N4O5S
- Molecular Weight : 352.37 g/mol
- Purity : >95% (HPLC)
The structure includes a pyrimidine moiety which is significant for its biological activity due to the presence of sulfonamide functionality that enhances its pharmacological profile.
Antibacterial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. In a study evaluating various sulfonamide derivatives, compounds showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth by targeting specific metabolic pathways.
Enzyme Inhibition
Sulfadimethoxine N4-Acetate has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections and gastric ulcers .
| Enzyme | Inhibition Type | Activity Level |
|---|---|---|
| Acetylcholinesterase | Competitive | Moderate |
| Urease | Non-competitive | Strong |
The inhibition of AChE suggests potential applications in neurodegenerative diseases, where cholinergic signaling is disrupted.
Anticancer Activity
The compound's anticancer potential has also been explored. Similar sulfonamide derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, derivatives containing the pyrimidine ring have been associated with enhanced cytotoxicity against various cancer types .
Case Studies
- Antibacterial Screening : A study conducted on synthesized sulfonamide derivatives revealed that certain compounds exhibited strong antibacterial activity against multiple strains, supporting the hypothesis that modifications in the sulfonamide structure can enhance efficacy .
- Enzyme Inhibition Assays : In vitro assays demonstrated that these compounds effectively inhibited urease activity at concentrations lower than those typically required for standard inhibitors, indicating their potential as therapeutic agents in gastrointestinal disorders .
- Cytotoxicity Testing : Research evaluating the cytotoxic effects of similar compounds showed significant apoptosis induction in cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer properties .
Scientific Research Applications
Structural Features
The compound features a complex structure that includes:
- A pyrimidine ring known for its role in various biological activities.
- A sulfonamide group that enhances its pharmacological properties.
- An acetamide moiety which is often associated with bioactive compounds.
Anticancer Research
Mechanism of Action : The compound's structure suggests potential activity against cancer cells through various mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce apoptosis in cancer cell lines.
Case Study
A study on structurally similar compounds demonstrated significant cytotoxic effects on leukemia cell lines. The IC50 values ranged from 0.3 to 1.2 µM, indicating potent activity against cancer cells .
Antimicrobial Activity
Research indicates that compounds with thienopyrimidine cores often exhibit antimicrobial properties. The proposed mechanisms include:
- Disruption of bacterial cell wall synthesis.
- Inhibition of essential metabolic pathways in pathogens.
Case Study
In vitro studies have shown that thienopyrimidine derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Enzyme Inhibition Studies
The compound may act as an inhibitor for various enzymes critical in disease pathways:
- Kinase Inhibition : Targeting kinases involved in signal transduction pathways could be beneficial for treating cancers and inflammatory diseases.
Neurological Applications
Emerging research suggests that compounds similar to N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide may have neuroprotective effects. Investigations into their ability to modulate neurotransmitter systems are ongoing.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide, and how can purity be optimized?
- Methodology : The synthesis typically involves sequential reactions:
Formation of the pyrimidine core via condensation of 2,6-dimethoxy-4-aminopyrimidine with a sulfonyl chloride derivative.
Coupling the sulfonamide intermediate with 2-(2,4-dimethylphenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Purity Optimization :
- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients).
- Final recrystallization in ethanol/water mixtures improves crystallinity and purity (>98% by HPLC) .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming structural integrity?
- 1H/13C NMR : Assign peaks for sulfonamide (δ 10.2–11.5 ppm) and pyrimidine protons (δ 8.3–8.7 ppm). Methoxy groups appear as singlets (δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves bond angles and dihedral distortions in the sulfonamide linkage (e.g., C–S–N angles ~107°) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ m/z calculated for C₂₃H₂₅N₃O₆S: 484.1484) .
Q. What standard biological assays are used to evaluate this compound’s activity?
- Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ reported at 48-hour exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts in sulfonamide formation?
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³) to test variables:
- Temperature (60–100°C), solvent (DMF vs. THF), and catalyst (pyridine vs. DMAP).
- Response surface methodology identifies optimal conditions (e.g., 80°C, DMF, 5 mol% DMAP) .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted sulfonyl chloride .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Data Validation :
- Cross-validate IC₅₀ values using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Replicate under standardized conditions (pH 7.4, 37°C, 5% CO₂) .
- Statistical Analysis : Apply ANOVA to identify variability sources (e.g., cell passage number, reagent batches) .
Q. What computational strategies predict this compound’s binding mode and off-target interactions?
- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (PDB: 1M17 for EGFR). Prioritize poses with lowest ΔG and hydrogen bonding to pyrimidine N1 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-protein interactions (e.g., RMSD < 2.0 Å) .
Q. How does structural modification of the pyrimidine or phenoxy groups affect bioactivity?
- SAR Studies :
- Replace 2,6-dimethoxy with chloro substituents: Reduces solubility but increases kinase inhibition (e.g., IC₅₀ from 1.2 μM to 0.8 μM) .
- Methyl to trifluoromethyl on the phenoxy ring: Enhances metabolic stability (t₁/₂ from 2.1 to 4.7 hours in microsomes) .
- Synthetic Routes : Introduce substituents via Suzuki-Miyaura coupling (pyrimidine) or Ullmann reactions (phenoxy) .
Cross-Disciplinary Applications
Q. Can this compound serve as a precursor for materials science applications?
- Polymer Functionalization : Incorporate into polyamide backbones via amide linkages to enhance thermal stability (Tg increased by 15°C) .
- Surface Modification : Graft onto silica nanoparticles (APTS linker) for targeted drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
